molecular formula C9H8O3S B14695560 Benzoic acid, 4-(acetylthio)- CAS No. 24197-62-4

Benzoic acid, 4-(acetylthio)-

Cat. No.: B14695560
CAS No.: 24197-62-4
M. Wt: 196.22 g/mol
InChI Key: ZUDCIPNZEZLOLJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(acetylthio)-, can be achieved through several methods. One common approach involves the oxidation of 4-methyl acetophenone using potassium permanganate in the presence of anhydrous zinc chloride. The reaction is carried out by slowly heating the mixture to 35-45°C and adding potassium permanganate in portions while maintaining the temperature at 48-55°C. After the addition is complete, the reaction mixture is kept at 40-45°C for 1.5 hours, followed by cooling, centrifugation, and drying to obtain the crude product .

Industrial Production Methods

Industrial production of benzoic acid, 4-(acetylthio)-, typically involves large-scale oxidation processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(acetylthio)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetylthio group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

Benzoic acid, 4-(acetylthio)-, has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(acetylthio)-, involves its interaction with cellular components. The acetylthio group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with proteins and enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Benzoic acid, 4-(acetylthio)-, can be compared with other benzoic acid derivatives, such as:

    Benzoic acid: The parent compound, which lacks the acetylthio group.

    4-Methylbenzoic acid: Contains a methyl group instead of an acetylthio group.

    4-Nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical properties.

The presence of the acetylthio group in benzoic acid, 4-(acetylthio)-, imparts unique chemical reactivity and potential biological activities that distinguish it from other benzoic acid derivatives.

Properties

CAS No.

24197-62-4

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

4-acetylsulfanylbenzoic acid

InChI

InChI=1S/C9H8O3S/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3,(H,11,12)

InChI Key

ZUDCIPNZEZLOLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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